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Abstract
Fobrepodacin disodium (SPR720) is a novel, orally bioavailable phosphate prodrug of

SPR719, an aminobenzimidazole that inhibits bacterial DNA gyrase B. This technical guide

provides a comprehensive overview of the discovery and development history of fobrepodacin
disodium, from its initial synthesis to its clinical evaluation for the treatment of nontuberculous

mycobacterial (NTM) infections. This document details its mechanism of action, preclinical and

clinical data, and the ultimate discontinuation of its Phase 2 clinical trial. All quantitative data is

presented in structured tables, and key experimental protocols are described in detail.

Visualizations of the drug's mechanism and development timeline are provided using Graphviz

diagrams.

Introduction
The rising prevalence of nontuberculous mycobacterial (NTM) pulmonary disease, often

requiring prolonged multi-drug regimens with significant toxicity and modest efficacy, has

created a critical unmet medical need for novel, well-tolerated oral antibiotics. Fobrepodacin
disodium was developed to address this need, offering a unique mechanism of action distinct

from currently available treatments.
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Fobrepodacin was initially discovered by Vertex Pharmaceuticals and was later acquired by

Spero Therapeutics in 2016 for further development.[1] Spero advanced the compound through

preclinical studies and into clinical trials, with a primary focus on NTM infections. The

development program was also supported by a collaboration with the Bill & Melinda Gates

Medical Research Institute for the potential treatment of tuberculosis in low- and middle-income

countries.[1]
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Mechanism of Action
Fobrepodacin is a phosphate prodrug that is rapidly converted in vivo to its active moiety,

SPR719. SPR719 is a potent inhibitor of the bacterial DNA gyrase subunit B (GyrB), which is

essential for DNA replication, transcription, and repair. Specifically, SPR719 targets the ATPase

activity of GyrB, preventing the enzyme from introducing negative supercoils into the bacterial

DNA. This disruption of DNA topology ultimately leads to bacterial cell death. This mechanism

is distinct from that of fluoroquinolones, which target the GyrA subunit.
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Synthesis of Fobrepodacin Disodium
While the precise, industrial-scale synthesis of fobrepodacin disodium is proprietary, a

representative synthetic route for aminobenzimidazole phosphate prodrugs can be

conceptualized. The synthesis would likely involve the initial construction of the core

aminobenzimidazole structure (SPR719), followed by a phosphorylation step to create the

prodrug (SPR720), and finally, salt formation to yield fobrepodacin disodium.
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Preclinical Studies
Fobrepodacin demonstrated potent in vitro activity against a range of NTM species, including

Mycobacterium avium complex (MAC) and Mycobacterium abscessus. In vivo studies in murine

models of NTM infection showed that fobrepodacin was effective in reducing bacterial burden.

Efficacy in a Murine Chronic Mycobacterium avium
Infection Model
Experimental Protocol:

Animal Model: C3HeB/FeJ mice were used, as they develop necrotic granulomas similar to

those seen in human NTM infections.

Infection: Mice were infected via aerosol with M. avium strain ATCC 700898.

Treatment: Treatment was initiated 28 days post-infection and continued for 8 weeks.

Fobrepodacin was administered orally once daily at doses of 10, 30, and 100 mg/kg.

Comparator and combination arms included clarithromycin and ethambutol.

Outcome Measures: The primary outcome was the change in bacterial burden (colony-

forming units, CFU) in the lungs, spleen, and liver. Lung pathology was also assessed.

Results:

Fobrepodacin demonstrated a dose-dependent reduction in the bacterial burden in the lungs,

spleen, and liver compared to untreated controls. The combination of fobrepodacin with

clarithromycin and ethambutol resulted in the largest reduction in bacterial load.

Clinical Development
Fobrepodacin advanced into clinical trials to evaluate its safety, tolerability, and

pharmacokinetics in healthy volunteers, followed by a Phase 2a trial in patients with NTM

pulmonary disease.

Phase 1 Clinical Trial
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A randomized, double-blind, placebo-controlled, single- and multiple-ascending dose study was

conducted in healthy volunteers.

Table 1: Summary of Pharmacokinetic Parameters of SPR719 Following Single Doses of

Fobrepodacin (SPR720)

Dose of SPR720 Tmax (hr, median) t1/2 (hr, mean)

100 mg 4.0 3.5

500 mg 4.0 3.8

1000 mg 4.0 4.1

1500 mg 6.0 4.5

2000 mg 8.0 4.3

Table 2: Most Common Adverse Events in the Phase 1 Multiple-Ascending Dose Cohorts

Adverse Event Fobrepodacin (N=30) Placebo (N=10)

Diarrhea 10 (33.3%) 1 (10.0%)

Nausea 8 (26.7%) 0 (0.0%)

Headache 7 (23.3%) 2 (20.0%)

Vomiting 5 (16.7%) 0 (0.0%)

Phase 2a Clinical Trial
A Phase 2a, multi-center, partially-blinded, placebo-controlled, proof-of-concept study was

initiated to evaluate the efficacy, safety, and pharmacokinetics of fobrepodacin in treatment-

naïve patients with NTM pulmonary disease due to MAC.

Primary Endpoint: Change from baseline in the log10 CFU/mL of mycobacteria in sputum at

week 8.
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In October 2024, Spero Therapeutics announced the discontinuation of the Phase 2a trial. The

decision was based on an interim analysis that indicated the trial was unlikely to meet its

primary endpoint. Furthermore, safety concerns, including cases of hepatotoxicity, were

observed at the higher dose.

Conclusion
Fobrepodacin disodium represented a promising novel oral therapeutic for NTM infections

with a unique mechanism of action. While it demonstrated favorable preclinical activity and was

generally well-tolerated in Phase 1 studies, the Phase 2a trial was discontinued due to a lack of

sufficient efficacy and emerging safety signals. The development history of fobrepodacin

underscores the challenges in translating preclinical and early clinical data into late-stage

clinical success, particularly in the context of chronic and difficult-to-treat infections like NTM.

The data and learnings from the fobrepodacin program can, however, inform future drug

development efforts in this important therapeutic area.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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